3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of pyridinecarboxamides. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as para-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of magnetically recoverable nano-catalysts has been explored for the preparation of pyridine derivatives, which could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Non-catalyzed, regio- and stereoselective hypochlorite oxidation.
Substitution: Reactions with ortho-formylbenzoic acid leading to angular isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation and ortho-formylbenzoic acid for substitution reactions. The conditions often involve specific solvents and catalysts to achieve the desired regio- and stereoselectivity .
Major Products
The major products formed from these reactions include angular isoindole derivatives and other complex heterocyclic compounds .
Scientific Research Applications
3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 1, an enzyme involved in protein processing . The compound’s structure allows it to bind to this enzyme, potentially inhibiting its activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-1,3-THIAZOL-2-YLPYRIDINE-2-CARBOXAMIDE
- N-BENZYL-3,4-DIHYDROXYPYRIDINE-2-CARBOXYLIC AMID
Uniqueness
3-(2,2-DIMETHYLPROPANAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its thieno[2,3-b]pyridine core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H25N3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-13-12-14(2)23-19-16(13)17(24-21(27)22(3,4)5)18(28-19)20(26)25(6)15-10-8-7-9-11-15/h7-12H,1-6H3,(H,24,27) |
InChI Key |
QUKYLGDTGAVHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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